molecular formula C10H12NO2P B14506076 Ethyl (cyanomethyl)phenylphosphinate CAS No. 64268-78-6

Ethyl (cyanomethyl)phenylphosphinate

Cat. No.: B14506076
CAS No.: 64268-78-6
M. Wt: 209.18 g/mol
InChI Key: FIUDVFGKPIDBAP-UHFFFAOYSA-N
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Description

Ethyl (cyanomethyl)phenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring, an ethyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (cyanomethyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (cyanomethyl)phenylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or cyanomethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted phosphinates.

Mechanism of Action

The mechanism of action of ethyl (cyanomethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Uniqueness: Ethyl (cyanomethyl)phenylphosphinate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64268-78-6

Molecular Formula

C10H12NO2P

Molecular Weight

209.18 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]acetonitrile

InChI

InChI=1S/C10H12NO2P/c1-2-13-14(12,9-8-11)10-6-4-3-5-7-10/h3-7H,2,9H2,1H3

InChI Key

FIUDVFGKPIDBAP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC#N)C1=CC=CC=C1

Origin of Product

United States

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